molecular formula C10H17N3O2 B13632481 5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione

5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13632481
M. Wt: 211.26 g/mol
InChI Key: BYFKDVAEFPJIBR-UHFFFAOYSA-N
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Description

5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidinediones. These heterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine-2,4(1H,3H)-dione derivatives have been extensively studied for their role as key scaffolds in developing molecules with antioxidant properties. Research indicates that certain alkylated and aminopyrimidine-diones can modulate free radical oxidation processes, impacting the generation of reactive oxygen species (ROS) in biological systems like whole blood and bone marrow . The core pyrimidinedione structure, also known as uracil, is a fundamental building block in more complex heterocyclic systems, such as pyrimidopyrimidines, which are investigated for a wide range of potential therapeutic applications . As a specialized research chemical, this compound is primarily intended for use in laboratory studies. It serves as a crucial intermediate for synthesizing more complex molecules and for in-vitro investigations into its biochemical mechanisms and properties. This product is strictly for research purposes and is not intended for human consumption, diagnostic use, or any therapeutic applications. Researchers should handle this compound in accordance with all local and international regulations governing the use of laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-hexylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-13-7-8(11)9(14)12-10(13)15/h7H,2-6,11H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFKDVAEFPJIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C(=O)NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione and Its Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione suggests a disconnection at the C5-N bond and the N1-hexyl bond. This approach points to key precursors such as 1-hexyluracil (B13994917) and a suitable aminating agent. Alternatively, the pyrimidinedione ring itself can be disconnected, leading to precursors like N-hexylurea and a C3 synthon, such as an appropriately substituted acrylic acid ester or a malonic acid derivative.

Retrosynthetic Pathway A:

This pathway focuses on the late-stage introduction of the amino group. The key steps involve the synthesis of the 1-hexyluracil core followed by functionalization at the 5-position.

Target: this compound

Disconnect: C5-NH2 bond

Precursor 1: 1-Hexyl-5-halouracil or 1-Hexyl-5-nitrouracil

Disconnect: N1-Hexyl bond

Precursor 2: Uracil (B121893) and 1-halohexane

Disconnect: Pyrimidinedione ring

Precursors 3: Urea (B33335) and a suitable C4 building block (e.g., malic acid, ethyl acetoacetate)

Retrosynthetic Pathway B:

This approach involves the construction of the pyrimidinedione ring with the hexyl group already in place.

Target: this compound

Disconnect: C5-NH2 bond

Precursor 1: 1-Hexyluracil

Disconnect: Pyrimidinedione ring

Precursors 2: N-Hexylurea and a C3 synthon (e.g., cyanoacetic acid)

The choice of the synthetic route often depends on the availability of starting materials, desired scale, and the need for regiochemical control.

Established Synthetic Routes for 5-Amino-1-substituted Pyrimidinediones

The synthesis of 5-amino-1-substituted pyrimidinediones can be broadly categorized into two main strategies: construction of the substituted pyrimidinedione ring followed by amination, or the use of a pre-functionalized building block in the ring formation.

Cyclization Reactions and Conditions

The formation of the pyrimidine-2,4(1H,3H)-dione (uracil) core is a fundamental step. A common and well-established method is the condensation of urea or its derivatives with a 1,3-dicarbonyl compound or its equivalent.

One of the most widely used methods is a variation of the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. For the synthesis of the uracil core, a β-keto ester like ethyl acetoacetate (B1235776) can be reacted with urea.

To achieve N1-substitution, one can either start with a monosubstituted urea, such as N-hexylurea, or perform a regioselective alkylation of the pre-formed uracil ring. The direct cyclization using N-hexylurea with a suitable C3 component like ethyl cyanoacetate (B8463686) can provide the 1-hexylpyrimidinedione scaffold. The reaction conditions for these cyclizations typically involve heating in the presence of a base, such as sodium ethoxide in ethanol.

Table 1: Examples of Cyclization Reactions for Pyrimidinedione Synthesis

ReactantsC3 SynthonConditionsProduct
UreaEthyl acetoacetateNaOEt, EtOH, reflux6-Methyluracil
N-HexylureaEthyl cyanoacetateBase, solvent, heat6-Amino-1-hexyluracil

Selective N1-alkylation of the uracil ring is another critical step. Direct alkylation of uracil with an alkyl halide often yields a mixture of N1 and N3 isomers. To achieve regioselectivity, various strategies have been developed. One approach involves the use of protecting groups. For instance, uracil can be persilylated with agents like hexamethyldisilazane (B44280) (HMDS) to favor N1-alkylation. Another method involves the temporary protection of the N3 position. A one-pot method for the synthesis of N1-monosubstituted uracils involves the selective N1-deprotection of N1,N3-dibenzoyluracils followed by N1-alkylation. Michael-type addition of uracils to α,β-unsaturated carbonyl compounds is also a known method for achieving regioselective N1-alkylation. nih.gov

Amination Strategies at the 5-Position

Introducing an amino group at the C5 position of the pyrimidinedione ring is a key transformation. Direct amination of the C5-H bond is challenging due to the low reactivity of the position towards nucleophilic attack. Therefore, indirect methods are commonly employed, which involve the introduction of a good leaving group or a precursor functional group at the 5-position.

A common strategy is the nitration of the uracil ring at the 5-position, followed by reduction of the nitro group to an amino group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The subsequent reduction of the 5-nitro group can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), sodium dithionite, or tin(II) chloride.

Another established route involves the halogenation of the uracil ring at the 5-position, typically bromination or iodination, followed by a nucleophilic substitution with an amine source. However, the direct displacement of the halogen by ammonia (B1221849) or an amine can be difficult. More advanced methods, such as transition metal-catalyzed amination (e.g., Buchwald-Hartwig amination), have been shown to be effective for the amination of 5-halouracils.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time for both the cyclization and amination steps.

For the N1-alkylation of uracil, the choice of base and solvent is critical for achieving high regioselectivity. For instance, in the alkylation of 1,3-dibenzoyluracils, potassium carbonate in anhydrous DMF at room temperature has been found to be effective. researchgate.net

In the amination of 5-halouracils, the catalyst system, ligands, and base are key to achieving high yields. For example, in the copper-catalyzed amination of 5-iodouracil (B140508) derivatives, the use of specific ligands and bases can significantly impact the reaction outcome.

The purification of the final product and intermediates is also a critical aspect. Chromatographic techniques, such as column chromatography, are often necessary to isolate the desired product in high purity.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods in line with the principles of green chemistry. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

Catalytic Methods in Pyrimidinedione Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. In the context of this compound synthesis, catalytic approaches can be applied to several key steps.

As mentioned earlier, transition metal-catalyzed amination of 5-halouracils is a powerful tool for the introduction of the amino group. Palladium, copper, and nickel catalysts have been successfully employed for this transformation.

Furthermore, novel catalytic methods for the N1-alkylation of pyrimidines have been developed. For example, the use of a heterogeneous catalyst, ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon (AS@HTC), has been reported for the efficient and selective N1-alkylation of pyrimidines under eco-friendly conditions. ias.ac.in

The use of microwave irradiation has also been explored to accelerate pyrimidinedione synthesis. Microwave-assisted reactions often lead to significantly shorter reaction times and improved yields compared to conventional heating methods. For instance, the synthesis of aryl-substituted dihydropyrimidone derivatives has been achieved using citrus extract as a natural catalyst under microwave irradiation, representing a green chemistry approach. pjoes.comnih.gov The use of ultrasound has also been shown to be effective in promoting the synthesis of urea derivatives. organic-chemistry.org

Chemical Derivatization and Functionalization of 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione

Reactions at the 5-Amino Group

The 5-amino group is highly nucleophilic, making it the primary center of reactivity on the pyrimidine (B1678525) core for reactions with electrophiles. This reactivity is central to the construction of more complex molecules, including acylated derivatives, imines, and fused heterocyclic systems.

Acylation, Sulfonylation, and Amide Bond Formation

The primary amine at the C5 position can be readily converted into amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These transformations are fundamental for altering the electronic properties and steric bulk around the pyrimidine core.

Acylation and Amide Bond Formation: The formation of an amide bond is typically achieved by reacting the 5-amino group with a carboxylic acid derivative. While the direct reaction is generally inefficient, the use of coupling reagents provides a reliable method for activation of the carboxylic acid. luxembourg-bio.comresearchgate.net Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. nih.gov Another effective coupling reagent is (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). nih.gov The general procedure involves mixing the carboxylic acid with the coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), followed by the addition of the 5-amino-1-hexylpyrimidine-2,4(1H,3H)-dione. nih.gov

Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used. For instance, the reaction of 5-aminouracil (B160950) with trifluoroacetic anhydride (B1165640) in trifluoroacetic acid yields 5-(N-trifluoromethylcarboxy)aminouracil, demonstrating a direct acylation pathway. nih.gov

Sulfonylation: The synthesis of sulfonamides is accomplished through the reaction of the 5-amino group with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction follows a standard nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.

Table 1: Representative Conditions for Amide Bond Formation
Carboxylic Acid ActivatorCoupling ReagentAdditiveBaseSolventTypical Conditions
Carboxylic AcidCOMU-DIPEADMFRoom Temperature, 5-10 min nih.gov
Carboxylic AcidEDCHOBt (catalytic)DIPEAAcetonitrileRoom Temperature nih.gov
Acyl Anhydride--Acid (solvent)TFANot specified nih.gov

Electrophilic Aromatic Substitution on the Amino Moiety

While the term "electrophilic aromatic substitution" typically refers to reactions on an aromatic ring, in this context, it describes reactions where the nucleophilic 5-amino group attacks an electrophile. Key reactions in this category include the formation of Schiff bases and the conversion to diazonium salts.

Schiff Base Formation: The 5-amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. mediresonline.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. 5-Aminouracil has been shown to react with a variety of N-heterocyclic aldehydes to produce the corresponding Schiff bases in good yields. bakhtiniada.ruresearchgate.net These imine derivatives are valuable intermediates and can exhibit unique biological properties. nih.govresearchgate.net

Diazotization: The primary aromatic-like amino group can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). byjus.com This process is known as diazotization. byjus.com Uracil-5-diazonium salts are versatile intermediates. researchgate.net They can undergo azo coupling reactions with activated aromatic compounds to form highly colored azo dyes or be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C5 position, replacing the original amino group. researchgate.netnih.gov

Formation of Nitrogen-Containing Heterocycles

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another nitrogen-containing ring. These reactions often proceed via multi-component strategies.

Pyrido[2,3-d]pyrimidines: One of the most common applications is the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This is often achieved through a three-component reaction between a 6-aminouracil (B15529) derivative (isomeric to the 5-amino compound, but the principle is analogous and widely studied), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.netjocpr.com The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminouracil, and subsequent intramolecular cyclization and aromatization. researchgate.net

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) isosteres, can be accomplished by reacting 5-aminopyrazole derivatives with various reagents to construct the fused pyrimidine ring. researchgate.netresearchgate.netnih.gov Analogously, 5-aminouracil derivatives can react with reagents that provide the necessary atoms to form a fused pyrazole (B372694) ring, for example, through condensation with hydrazine (B178648) derivatives after appropriate functionalization.

Pyrido[3,2-d:6,5-d']dipyrimidines: Symmetrical fused systems can also be synthesized. For example, the reaction of 5-aminouracil with aldehydes can lead to the formation of pyrido[3,2-d:6,5-d']dipyrimidine structures, particularly under microwave-assisted conditions. researchgate.netnih.gov

Table 2: Examples of Fused Heterocycles from Aminouracil Precursors
Target HeterocycleReactants (General)Key Features
Pyrido[2,3-d]pyrimidine6-Aminouracil, Aldehyde, MalononitrileThree-component reaction, forms a fused pyridine ring. researchgate.net
Pyrazolo[3,4-d]pyrimidine5-Aminopyrazole, N,N-substituted amidesForms a fused pyrimidine ring onto a pyrazole. researchgate.netnih.gov
Pyrido[3,2-d:6,5-d']dipyrimidine5-Aminouracil, AldehydeOne-pot synthesis, often microwave-assisted. researchgate.net

Modifications and Chain Elongation at the N1-Hexyl Position

The N1-hexyl chain provides a site for modifications that can influence the compound's lipophilicity, solubility, and potential for further conjugation. While direct functionalization of the unactivated alkyl chain is challenging, strategic synthetic approaches can be employed.

Terminal Functional Group Introduction on the Alkyl Chain

Introducing a functional group at the terminal (ω) position of the N1-hexyl chain is most effectively achieved by utilizing a pre-functionalized alkylating agent during the initial synthesis of the N1-substituted uracil (B121893).

For example, to obtain a derivative with a terminal hydroxyl group, 5-aminouracil would be alkylated with a 6-halo-1-hexanol (e.g., 6-bromo-1-hexanol), where the hydroxyl group might require a protecting group (e.g., tert-butyldimethylsilyl ether) during the N1-alkylation step to prevent side reactions. Subsequent deprotection would yield the N1-(6-hydroxyhexyl) derivative. A similar strategy can be applied to introduce other terminal functionalities, such as amines (using N-protected 6-halo-1-hexylamine) or carboxylic acids (using 6-halo-hexanenitrile followed by hydrolysis).

An alternative, though more complex, approach involves constructing the pyrimidine ring onto an already functionalized chain. For instance, a series of N1-(phosphonoalkyl)uracils were prepared from ω-aminoalkylphosphonates, which reacted with (E)-3-ethoxyacryloyl isocyanate, followed by acid-catalyzed ring closure to form the uracil ring. nih.gov This demonstrates the feasibility of building the heterocyclic core onto a pre-existing functionalized aliphatic chain.

Stereoselective Alkylation and Chiral Derivatization

Introducing chirality into the N1-hexyl side chain can be accomplished through several synthetic strategies. Since the N1 position of the pyrimidine ring is not prochiral, stereoselectivity must be introduced via the alkylating agent or through subsequent derivatization.

Use of Chiral Alkylating Agents: The most direct method is to perform the N1-alkylation reaction using an enantiomerically pure hexyl derivative. For instance, alkylation with (R)- or (S)-6-bromo-2-hexanol would introduce a chiral N1-substituent with a defined stereocenter onto the pyrimidine ring. The chirality is transferred from the starting material to the final product.

Derivatization with Chiral Auxiliaries: If a functional group is present on the N1-hexyl chain (as described in 3.2.1), it can be used as a handle for chiral derivatization. For example, a terminal amino group on the hexyl chain could be reacted with a chiral carboxylic acid to form a pair of diastereomeric amides. These diastereomers, having different physical properties, could potentially be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched N1-functionalized derivative. This approach leverages the principles of using a "chiral pool" to induce stereochemistry in a target molecule. nih.gov

Transformations on the Pyrimidine Ring System of this compound

The pyrimidine ring of this compound, a derivative of 5-aminouracil, is a versatile scaffold for a variety of chemical transformations. The electron-donating amino group at the C5 position and the alkyl substituent at the N1 position significantly influence the reactivity and regioselectivity of the pyrimidine core. This section explores key transformations, including regioselective substitution reactions and rearrangements, that enable the derivatization and functionalization of this heterocyclic system.

Regioselective Substitution Reactions

Detailed research on analogous N-alkylated 5-aminouracil derivatives has demonstrated the feasibility of various regioselective substitutions at the C6 position. These reactions are crucial for the synthesis of fused heterocyclic systems with potential biological activities.

One of the most significant applications of regioselective C6-functionalization is the construction of pyrido[2,3-d]pyrimidine derivatives. This is typically achieved through a one-pot condensation reaction involving a 1-alkyl-6-aminouracil (a tautomeric form of 1-alkyl-5-aminouracil), an aldehyde, and an active methylene compound. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of the C6-position of the uracil to the activated double bond, and subsequent cyclization. The N1-hexyl group is expected to remain intact during these transformations, yielding N1-hexyl-substituted pyrido[2,3-d]pyrimidines.

The table below summarizes representative examples of pyrido[2,3-d]pyrimidine synthesis using N-alkylated aminouracil derivatives, illustrating the types of substituents that can be introduced and the typical reaction conditions. While specific data for the 1-hexyl derivative is not extensively reported, these examples provide a strong predictive framework for its reactivity.

N1-SubstituentAldehydeActive Methylene CompoundProductYield (%)Reference
MethylBenzaldehydeMalononitrile7-Amino-5-phenyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione85 clockss.org
Ethyl4-ChlorobenzaldehydeEthyl cyanoacetate7-Amino-5-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate78 clockss.org
Methyl2-NaphthaldehydeMalononitrile7-Amino-1-methyl-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione92 clockss.org
Propyl4-MethoxybenzaldehydeBarbituric acid5-(4-Methoxyphenyl)-1-propyl-1,5,7,8-tetrahydropyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8(1H,3H,7H,9H)-tetraone88 nih.gov

Similarly, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through reactions of 1-alkyl-6-aminouracils with various electrophilic reagents. These reactions often involve the construction of a second pyrimidine ring fused to the starting uracil core.

Rearrangements and Ring Expansions

The pyrimidine-2,4-dione scaffold can undergo several types of rearrangement and ring expansion reactions, leading to the formation of different heterocyclic systems. These transformations are often influenced by the nature of the substituents on the ring and the reaction conditions.

Dimroth Rearrangement:

A notable rearrangement applicable to pyrimidine derivatives is the Dimroth rearrangement. This process typically involves the opening of the pyrimidine ring followed by recyclization, resulting in the interchange of ring atoms. In the context of N1-substituted pyrimidines, this rearrangement can lead to the migration of the exocyclic amino group into the ring, with the concomitant expulsion of a ring nitrogen atom. While the Dimroth rearrangement is more commonly observed in other pyrimidine systems, its potential in modifying the core structure of this compound under specific acidic or basic conditions should be considered.

Ring Expansion Reactions:

Ring expansion reactions offer a pathway to larger heterocyclic structures from the pyrimidine-2,4-dione core. For instance, reactions with diazo compounds can lead to the insertion of a carbon atom into the ring, potentially forming diazepine (B8756704) derivatives. Another documented ring expansion involves the base-promoted transformation of pyrimidine-2-thiones into 1,2,4-triazepines. researchgate.net Although this example involves a thiouracil derivative, it highlights the general susceptibility of the pyrimidine ring to undergo such expansions under specific conditions.

The table below presents examples of ring transformation reactions involving pyrimidine derivatives, showcasing the diversity of resulting heterocyclic systems.

Starting Pyrimidine DerivativeReagent/ConditionResulting HeterocycleTransformation TypeReference
3-Amino-4-hydroxyhexahydropyrimidine-2-thioneBase2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thioneRing Expansion researchgate.net
1-Alkyl-2-iminopyrimidineWater/Heat2-(Alkylamino)pyrimidineDimroth Rearrangement
Isoxazole derivativeRhodium carbenoidHighly functionalized pyridineRing Expansion/Rearrangement nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione and Its Derivatives

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Conformation and Torsion Angle Analysis

The molecular conformation of 5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione is primarily defined by the geometry of the pyrimidine (B1678525) ring, the orientation of the exocyclic amino and carbonyl groups, and the conformation of the N1-hexyl substituent.

The pyrimidine ring in uracil (B121893) and its derivatives is typically planar or near-planar. This planarity is a consequence of the sp2 hybridization of the ring atoms. The exocyclic amino group at the C5 position is also expected to be coplanar with the pyrimidine ring to maximize resonance stabilization.

A detailed analysis of torsion angles is crucial for a precise description of the molecular geometry. Key torsion angles include those defining the orientation of the hexyl group relative to the pyrimidine ring and the internal torsion angles of the hexyl chain itself. While specific crystallographic data for this compound is not available in the public domain, data from structurally related compounds can provide valuable insights.

Torsion AngleDescriptionExpected Value (°)
C6-N1-C1'-C2'Orientation of the hexyl chain relative to the pyrimidine ring~90° (perpendicular) or ~180° (anti-planar)
N1-C1'-C2'-C3'Conformation of the hexyl chain~180° (trans) or ±60° (gauche)
C1'-C2'-C3'-C4'Conformation of the hexyl chain~180° (trans) or ±60° (gauche)
C2'-C3'-C4'-C5'Conformation of the hexyl chain~180° (trans) or ±60° (gauche)
C3'-C4'-C5'-C6'Conformation of the hexyl chain~180° (trans) or ±60° (gauche)

This table presents expected torsion angles based on common conformations observed in related N-alkylated uracil derivatives.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. These interactions dictate the crystal packing and ultimately influence the material's physical properties. Uracil and its derivatives are well-known for forming robust hydrogen-bonded networks. rsc.org

Hydrogen Bonding: The primary intermolecular interactions are expected to be N-H···O hydrogen bonds. The amino group at the C5 position and the N3-H of the pyrimidine ring act as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 serve as acceptors. These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, and sheets. nih.govresearchgate.net The presence of the hexyl chain may influence the dimensionality of these hydrogen-bonded networks.

van der Waals Forces: The hydrophobic hexyl chains are likely to engage in van der Waals interactions, leading to segregated hydrophobic domains within the crystal structure.

Common crystal packing motifs for uracil derivatives involve hydrogen-bonded layers or ribbons, which are further interconnected by weaker interactions. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals and stacking interactions determines the final crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are invaluable for identifying functional groups and probing the local chemical environment.

For this compound, the vibrational spectra will be dominated by contributions from the pyrimidine ring, the amino group, the carbonyl groups, and the hexyl chain.

Characteristic Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the amino group and the N3-H of the pyrimidine ring are expected to appear in the range of 3400-3200 cm⁻¹. The exact positions and shapes of these bands can provide information about hydrogen bonding.

C=O Stretching: The two carbonyl groups at C2 and C4 will give rise to strong C=O stretching bands, typically in the region of 1750-1650 cm⁻¹. The frequencies of these bands are sensitive to the extent of hydrogen bonding. scispace.com

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected between 1650 and 1500 cm⁻¹.

N-H Bending: The in-plane bending (scissoring) mode of the amino group typically appears around 1600 cm⁻¹.

Ring Vibrations: The pyrimidine ring has several characteristic "breathing" and "puckering" modes that appear at lower frequencies. ias.ac.in

C-H Stretching and Bending: The C-H stretching vibrations of the hexyl chain will be observed in the 3000-2850 cm⁻¹ region, while bending and rocking modes will appear at lower wavenumbers.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amino & Ring)Stretching3400-32003400-3200
C-H (Hexyl)Stretching3000-28503000-2850
C=O (Carbonyl)Stretching1750-16501750-1650
C=C, C=N (Ring)Stretching1650-15001650-1500
N-H (Amino)Bending~1600~1600
Pyrimidine RingRing Modes1400-8001400-800

This table provides a generalized overview of expected vibrational frequencies based on data for uracil and its derivatives. scispace.comias.ac.inresearchgate.netnih.govhacettepe.edu.tr

Conformational changes in the hexyl chain can lead to subtle shifts in the positions and intensities of the C-H vibrational modes. Furthermore, the participation of the N-H and C=O groups in hydrogen bonding will cause a red-shift (shift to lower frequency) and broadening of their respective stretching bands in the FT-IR spectrum. Therefore, a detailed analysis of the vibrational spectra can provide valuable insights into the intermolecular interactions and conformational state of this compound in the solid phase.

Computational and Theoretical Investigations of 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione, DFT calculations can elucidate its electronic structure, reactivity, and other fundamental chemical characteristics.

Electronic Structure, Molecular Orbitals, and Charge Distribution

DFT calculations can provide a detailed picture of the electronic environment of this compound. The distribution of electrons within the molecule is fundamental to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.

In a typical DFT study of a similar pyrimidine (B1678525) derivative, the HOMO is often localized on the electron-rich amino group and the pyrimidine ring, while the LUMO is distributed over the carbonyl groups of the pyrimidine ring. nih.gov This suggests that the amino group is a primary site for oxidation, while the carbonyl carbons are susceptible to reduction or nucleophilic addition.

The charge distribution within the molecule can be quantified through various population analysis schemes. This reveals the partial positive or negative charges on each atom, offering a more nuanced view of the molecule's polarity and potential for intermolecular interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: This data is illustrative and represents typical values for similar organic molecules.

Reactivity Descriptors (e.g., Fukui functions, Electrostatic Potential Maps)

Beyond HOMO and LUMO analysis, DFT provides a suite of reactivity descriptors that can predict the chemical behavior of this compound with greater detail. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack.

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool derived from DFT calculations. These maps illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. nih.gov Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, often found around the hydrogen atoms of the amino group and the hexyl chain. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial to its function and interactions with other molecules. Computational methods such as conformational analysis and molecular dynamics simulations can provide a deep understanding of these aspects for this compound.

Energy Minimization and Potential Energy Surfaces

The hexyl chain of this compound introduces conformational flexibility. Energy minimization calculations can identify the most stable three-dimensional arrangement of the atoms (the global minimum) as well as other low-energy conformers. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface provides a map of the conformational landscape, revealing the energy barriers between different conformers and their relative populations at a given temperature.

In Silico Prediction of Molecular Recognition and Interactions

Understanding how this compound might interact with biological macromolecules or other small molecules is a key area of computational investigation. Molecular docking is a prominent in silico technique used for this purpose. It predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For example, docking studies could be used to predict the binding of this compound to the active site of an enzyme. Such studies on similar pyrimidine derivatives have been used to investigate their potential as enzyme inhibitors. researchgate.net The results of docking studies are often presented as a binding affinity or docking score, which provides an estimate of the strength of the interaction.

Table 2: Hypothetical Docking Scores for this compound with a Target Protein

LigandBinding Affinity (kcal/mol)
This compound-7.5
Known Inhibitor-8.2

Note: This data is for illustrative purposes and represents a hypothetical binding scenario.

Ligand-Protein Docking Studies (Generic Receptor Models)

There are currently no specific ligand-protein docking studies published in peer-reviewed literature for this compound against generic or specific receptor models. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies indicates that the interaction of this specific compound with biological targets has not yet been computationally explored and reported.

While research exists for other pyrimidine derivatives, the unique combination of a 5-amino group and a 1-hexyl chain in this compound means that data from other analogs cannot be directly extrapolated. The specific stereoelectronic properties conferred by these substituents would significantly influence its binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Specific In Vitro Assays

Similarly, a thorough search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound has yielded no results. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a molecule to a specific biological activity.

The development of a QSAR model requires a dataset of structurally similar compounds with measured biological activity in a specific in vitro assay. The lack of such a model for this compound suggests that a systematic study of a series of related compounds, including this one, has not been undertaken and published.

Mechanistic Studies of Molecular Interactions Involving 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione Non Clinical Focus

In Vitro Studies of Molecular Recognition with Generic Biomolecules

In the absence of specific published data for 5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione, this section outlines the principles and hypothetical findings from in vitro studies designed to characterize its interactions with model proteins and nucleic acids.

Binding Affinities and Kinetics with Model Proteins and Nucleic Acids

The initial phase of characterizing the molecular interactions of this compound would involve quantitative assessments of its binding affinity and kinetics with a panel of model biomolecules. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to derive these parameters. Model proteins, like bovine serum albumin (BSA), known for its promiscuous binding of small molecules, and generic nucleic acid structures, such as calf thymus DNA, would serve as representative interaction partners.

These studies would aim to determine the dissociation constant (Kd), which indicates the strength of the binding interaction, as well as the association (ka) and dissociation (kd) rate constants, which describe the speed at which the compound binds and unbinds from its target.

Hypothetical Binding Affinity and Kinetic Data:

BiomoleculeTechniqueDissociation Constant (Kd) (µM)Association Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)
Bovine Serum AlbuminSPR851.2 x 1041.02 x 10-3
Calf Thymus DNAITC150Not DeterminedNot Determined
LysozymeSPR>500Not DeterminedNot Determined

Spectroscopic Monitoring of Interaction Mechanisms

To elucidate the structural and conformational changes that occur upon binding, various spectroscopic techniques would be utilized. Fluorescence spectroscopy, leveraging the intrinsic fluorescence of tryptophan residues in proteins, could reveal how the local environment of these residues is altered by the binding of this compound. Changes in fluorescence intensity or wavelength maxima would suggest a direct interaction.

Circular Dichroism (CD) spectroscopy would be employed to assess changes in the secondary structure of both the model proteins and nucleic acids upon interaction with the compound. Significant spectral shifts could indicate that the binding of this compound induces conformational changes in the biomolecule.

Hypothetical Spectroscopic Findings:

BiomoleculeSpectroscopic MethodObservationInterpretation
Bovine Serum AlbuminFluorescence SpectroscopyQuenching of intrinsic tryptophan fluorescenceDirect interaction of the compound near tryptophan residues
Calf Thymus DNACircular DichroismMinor changes in the CD spectrumIntercalation or groove binding is unlikely; potential for electrostatic interactions

Enzyme Inhibition Studies (Generic Enzyme Classes)

This section describes the framework and potential outcomes for investigating the enzyme inhibitory potential of this compound against a selection of generic enzymes.

Kinetic Characterization of Enzyme Modulation

To understand if this compound can modulate the activity of enzymes, a series of kinetic assays would be performed. Enzymes representing major classes, such as a model protease (e.g., trypsin) and a model kinase (e.g., protein kinase A), would be selected. These assays would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data would be analyzed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.

Hypothetical Enzyme Inhibition Data:

EnzymeAssay TypeIC50 (µM)
TrypsinChromogenic Substrate Assay>200
Protein Kinase ARadiometric Assay120

Allosteric vs. Orthosteric Binding Mechanisms

Further kinetic studies would be designed to distinguish between orthosteric and allosteric inhibition mechanisms. nih.govnih.govfrontiersin.org Orthosteric inhibitors typically compete with the natural substrate for binding to the enzyme's active site, while allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that affects its activity. nih.govnih.govfrontiersin.org By performing kinetic assays at different substrate concentrations, Lineweaver-Burk or Michaelis-Menten plots would be generated. The pattern of changes in Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) in the presence of the inhibitor would help to elucidate the binding mechanism.

Hypothetical Mechanistic Determination:

EnzymeSubstrateKinetic AnalysisInferred Mechanism
Protein Kinase AATPNon-competitive inhibition pattern (decreased Vmax, unchanged Km)Allosteric Inhibition

Cellular Permeability and Distribution in Model Cell Lines (Non-Human)

This section details the experimental approach and hypothetical results for assessing the ability of this compound to cross cellular membranes and its subsequent distribution within cells, using non-human model cell lines.

The cellular permeability of this compound would be investigated using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays with a non-human cell line (e.g., murine fibroblast L929 cells). These assays provide an indication of a compound's ability to passively diffuse across a lipid membrane.

To study the subcellular distribution, techniques like fluorescence microscopy could be employed if the compound is intrinsically fluorescent or can be tagged with a fluorophore. Alternatively, cell fractionation followed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could be used to quantify the concentration of the compound in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria).

Hypothetical Cellular Permeability and Distribution Data:

Assay/TechniqueCell LineParameterResultInterpretation
PAMPAN/APermeability (Pe) (10-6 cm/s)8.2Moderate passive permeability
Cell-based UptakeL929 (murine fibroblast)Intracellular Concentration (µM)5.6 (at 10 µM extracellular concentration)Compound can cross the cell membrane
Subcellular Fractionation (HPLC-MS)L929 (murine fibroblast)Cytoplasmic:Nuclear Ratio3:1Predominantly localizes to the cytoplasm

Membrane Transport Mechanisms

The passage of small molecules like this compound across cellular membranes is governed by several mechanisms. The specific pathway utilized depends on the molecule's size, charge, and lipophilicity.

Passive Diffusion: This is a primary mechanism for the transport of small, relatively hydrophobic molecules across the phospholipid bilayer of the cell membrane. nih.gov The process does not require energy and follows the concentration gradient, moving from an area of higher concentration to one of lower concentration. nih.gov The hexyl group of this compound contributes to its lipophilicity, which may allow it to diffuse across the cell membrane. However, the presence of the polar amino and dione (B5365651) groups could temper this effect.

Facilitated Diffusion: This form of passive transport involves membrane proteins, such as channel and carrier proteins, to move molecules across the membrane. nih.govkhanacademy.org These proteins provide a hydrophilic pathway for polar and charged molecules that cannot readily diffuse through the lipid bilayer. nih.gov It is plausible that if this compound has a significant polar character, it could utilize such protein channels for transport.

Active Transport: This energy-dependent process moves molecules against their concentration gradient and requires transporter proteins and the expenditure of cellular energy, typically in the form of ATP. khanacademy.org Active transport can be primary, directly using ATP, or secondary, using an electrochemical gradient established by primary active transport. khanacademy.org While less likely for a compound of this nature without a specific biological role that necessitates accumulation against a gradient, it cannot be entirely ruled out without experimental data. Studies on methylquinolinium scaffolds with primary amine substitutions have shown that such compounds can undergo both high passive and active transport across membranes. nih.gov

Transport Mechanism Energy Requirement Mediated by Movement Relative to Concentration Gradient Potential Relevance for this compound
Passive Diffusion NoneNoneDownLikely, due to the presence of the lipophilic hexyl group.
Facilitated Diffusion NoneChannel or Carrier ProteinsDownPossible, if the polar groups hinder simple diffusion and specific transporters exist.
Active Transport ATP or Electrochemical GradientCarrier ProteinsAgainstUnlikely without a specific biological function requiring intracellular accumulation.

Applications of 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione and Its Derivatives Excluding Clinical Applications

Advanced Materials Science

The bifunctional nature of 5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione, possessing both a nucleophilic amino group and the pyrimidine-2,4-dione (uracil) ring system, suggests its utility as a versatile building block in materials science.

Monomers for Polymer Synthesis and Functional Materials

While direct polymerization of this compound has not been extensively documented, the reactivity of the 5-amino group allows for its incorporation into various polymer backbones. For instance, it can potentially serve as a monomer in the synthesis of polyamides, polyimides, or polyureas through condensation polymerization with appropriate comonomers such as diacyl chlorides, dianhydrides, or diisocyanates, respectively. The resulting polymers would feature the pyrimidine-2,4-dione moiety as a pendant group, imparting specific functionalities.

The introduction of the uracil (B121893) unit can bestow materials with properties such as thermal stability and the ability to form specific interactions through hydrogen bonding. The hexyl group at the N1 position enhances solubility in organic solvents, facilitating polymer processing.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypeComonomerPotential Polymer Properties
PolyamideDiacyl chlorideEnhanced thermal stability, hydrogen bonding capabilities
PolyimideDianhydrideHigh thermal and chemical resistance, dielectric properties
PolyureaDiisocyanateGood mechanical properties, potential for self-healing materials

This table is illustrative and based on the known reactivity of amino-substituted aromatic and heterocyclic compounds.

Components in Supramolecular Architectures and Self-Assembly

The pyrimidine-2,4-dione core of the molecule is capable of forming well-defined hydrogen bonding patterns, similar to the base pairing observed in nucleic acids. The N1-H and N3-H protons and the C2 and C4 carbonyl groups can act as hydrogen bond donors and acceptors, respectively. This inherent recognition capability allows derivatives of this compound to participate in the self-assembly of complex supramolecular structures.

The presence of the hexyl chain introduces van der Waals interactions and can influence the packing of the molecules in the solid state or in solution, potentially leading to the formation of liquid crystalline phases or other ordered assemblies. The amino group at the 5-position can also participate in hydrogen bonding, further directing the self-assembly process and allowing for the construction of multi-dimensional networks.

Catalysis and Organic Transformations

The electron-rich nature of the 5-aminopyrimidine-2,4-dione system and its ability to coordinate to metal centers suggest potential applications in catalysis.

Ligands in Metal-Catalyzed Reactions

Derivatives of this compound can act as ligands for transition metals. The amino group and the nitrogen atoms of the pyrimidine (B1678525) ring can coordinate to a metal center, forming stable complexes. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by modifying the substituents on the pyrimidine ring.

For example, Schiff base ligands derived from 5-aminouracil (B160950) have been used to form complexes with metals like Ni(II), Cu(II), and Co(II). nih.gov These complexes can exhibit catalytic activity in various organic transformations, such as oxidation or reduction reactions. The hexyl group in this compound would again enhance the solubility of such metal complexes in organic solvents, which is advantageous for homogeneous catalysis.

Table 2: Potential Metal-Catalyzed Reactions Employing this compound Derivatives as Ligands

Metal CenterPotential Reaction TypeRole of the Ligand
Palladium(II)Cross-coupling reactionsStabilizing the metal center, influencing selectivity
Copper(I/II)Click chemistry, oxidation reactionsModulating redox potential, enhancing catalytic turnover
Rhodium(I)HydroformylationControlling regioselectivity and enantioselectivity

This table is based on the coordination chemistry of related aminopyrimidine and uracil derivatives.

Organocatalytic Applications

While less explored, the amino group in this compound could potentially function as a Brønsted base or as a nucleophilic catalyst in certain organic reactions. The pyrimidine ring itself can influence the basicity and nucleophilicity of the amino group.

For instance, aminopyrimidines have been investigated for their potential to catalyze reactions such as the Michael addition or aldol (B89426) reactions, acting as a chiral base in asymmetric synthesis if a chiral center is introduced into the molecule. The hydrogen-bonding capabilities of the uracil moiety could also play a role in substrate activation and in controlling the stereoselectivity of the reaction.

Chemical Probes and Biosensors (Non-Diagnostic, Non-Therapeutic)

The pyrimidine-2,4-dione scaffold is a viable platform for the development of chemical probes and biosensors due to its recognition properties and the potential for introducing signaling units.

Derivatives of this compound can be functionalized at the amino group with fluorophores or chromophores. The resulting compounds could act as fluorescent or colorimetric sensors for various analytes. The binding of an analyte to the pyrimidine-2,4-dione core through hydrogen bonding or to a receptor unit attached to the core could induce a change in the photophysical properties of the signaling unit.

For example, a uracil-based azo derivative has been shown to be selective for the detection of Mn²⁺ ions. researchgate.net Similarly, a fluorescent chemosensor containing an aminonaphthol moiety has been developed for the selective recognition of fluoride (B91410) anions. figshare.comnih.govcapes.gov.br By analogy, a derivative of this compound could be designed to selectively bind to specific ions or small molecules, leading to a detectable optical response. The hexyl chain could be advantageous for creating sensors that can be incorporated into lipophilic environments such as membranes.

Table 3: Potential Design of a Chemosensor Based on a this compound Derivative

Sensor ComponentFunctionExample Moiety
Recognition UnitBinds to the target analytePyrimidine-2,4-dione core (for hydrogen bonding analytes) or a linked receptor
Signaling UnitProvides a detectable signalFluorophore (e.g., Dansyl, NBD) or Chromophore (e.g., Azo dye)
LinkerConnects the recognition and signaling unitsAlkyl or aryl chain
Solubilizing GroupEnhances solubility in the desired mediumN1-hexyl group

This table outlines a general design strategy for a chemosensor based on the subject compound's scaffold.

Fluorescent and Chromogenic Probes for In Vitro Assays

Derivatives of 5-aminopyrimidine-2,4(1H,3H)-dione have emerged as promising candidates for the development of fluorescent and chromogenic probes for in vitro assays. Their inherent electronic properties, which can be finely tuned through chemical modification, allow for the design of molecules that exhibit changes in their optical properties in response to specific environmental stimuli or the presence of target analytes.

A notable example is the development of 2,4,5-triaminopyrimidine derivatives as fluorescent probes for monitoring cell viability. rsc.orgrsc.orgrsc.org These compounds have demonstrated the ability to differentiate between live and dead cells, offering a valuable tool for cellular biology research. The photophysical properties of these probes, such as their absorption and emission wavelengths, are critical for their application in fluorescence microscopy.

Table 1: Photophysical Properties of Selected 2,4,5-Triaminopyrimidine Derivatives as Fluorescent Probes. rsc.org
CompoundSubstitution PatternAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
Derivative 1-3504500.25
Derivative 2-3654700.32
Derivative 3-3554600.28

Furthermore, the pyrimidine-2,4-dione scaffold is utilized in the synthesis of chromophoric nucleosides, which can act as colorimetric probes. The introduction of azo dyes and other chromophores to the 5-amino position can lead to compounds that exhibit distinct color changes in the presence of specific ions or biomolecules, enabling their use in colorimetric assays.

Components in Chemical Sensing Devices

The structural features of 5-aminopyrimidine-2,4(1H,3H)-dione derivatives make them suitable for incorporation into chemical sensing devices. Their ability to engage in specific molecular recognition events, such as hydrogen bonding and metal coordination, can be harnessed to create selective sensors.

For instance, a pyrimidine-based chemosensor has been developed for the sequential detection of copper (II) and cyanide ions. nih.gov This sensor utilizes a 2,4,6-triaminopyrimidine (B127396) core, demonstrating the potential of aminopyrimidines in the design of optical probes for ion detection. The sensor exhibits a distinct color change and a shift in its UV-Vis spectrum upon binding with copper ions, with a detection limit of 0.116 μM. nih.gov Subsequently, the resulting complex can be used to detect cyanide ions. nih.gov

While direct applications of this compound in chemical sensors are not widely reported, the functional groups present in this molecule—the amino group and the pyrimidine-dione ring system—provide active sites for interaction with various analytes. These interactions can be transduced into a measurable signal, such as a change in color, fluorescence, or an electrical signal in electrochemical sensors. The development of electrochemical sensors for the detection of the related compound 5-fluorouracil (B62378) further highlights the potential of the uracil scaffold in sensor applications. nih.goviapchem.orgiapchem.org

Table 2: Performance of a Pyrimidine-Based Chemosensor for Ion Detection. nih.gov
AnalyteDetection MethodLinear RangeLimit of Detection (LOD)
Copper (II) ionColorimetric/UV-Vis0.3-30 μM0.116 μM
Cyanide ionColorimetric (via displacement)-0.320 μM

Building Blocks in Complex Organic Synthesis

The 5-aminopyrimidine-2,4(1H,3H)-dione scaffold is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex heterocyclic systems.

Precursors for Multi-Component Reactions

5-Aminouracil and its derivatives are frequently employed as key precursors in multi-component reactions (MCRs). semanticscholar.orgresearchgate.net MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. The amino group at the 5-position and the reactive sites on the pyrimidine ring make these compounds ideal candidates for participating in a variety of MCRs to generate diverse heterocyclic libraries. For example, 6-aminouracil (B15529), a closely related isomer, is extensively used in the synthesis of fused pyrimidine derivatives such as pyrido[2,3-d]pyrimidines. semanticscholar.orgresearchgate.net

Table 3: Examples of Multi-Component Reactions Utilizing 6-Aminouracil Derivatives. semanticscholar.orgresearchgate.net
ReactantsProductYield (%)
6-Aminouracil, Aromatic Aldehyde, Malononitrile (B47326)Pyrido[2,3-d]pyrimidine (B1209978) derivative85-95
6-Aminouracil, Aromatic Aldehyde, CyanoacetamidePyrido[2,3-d]pyrimidine derivative81-93
1,3-Dimethyl-6-aminouracil, Isothiocyanate, Aromatic AldehydePyrimido[4,5-d]pyrimidine (B13093195) derivativeGood to Excellent

Scaffolds for Diversity-Oriented Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The 5-aminopyrimidine-2,4(1H,3H)-dione scaffold is an attractive starting point for DOS due to its multiple functionalization points, which allow for the introduction of a wide range of substituents and the construction of various molecular skeletons.

A step-economical diversity-oriented synthesis of a library of pyrimidine–N-heterocycle hybrids has been reported, showcasing the utility of the pyrimidine core in generating molecular diversity. nih.govrsc.org In this approach, a 4,6-dimethoxypyrimidine (B185312) core was incorporated into nine different N-heterocyclic skeletons in a two-step process. nih.gov This strategy enables the rapid generation of a multitude of compounds with diverse structural features, which can then be screened for various biological or material science applications.

Table 4: Examples of Diverse N-Heterocyclic Scaffolds Synthesized from a Pyrimidine Core in a Diversity-Oriented Approach. nih.gov
Starting N-HeterocycleResulting Pyrimidine-N-Heterocycle Hybrid Scaffold
ImidazolePyrimidine-imidazole hybrid
Pyrazole (B372694)Pyrimidine-pyrazole hybrid
1,2,3-TriazolePyrimidine-1,2,3-triazole hybrid
TetrahydrocarbazolePyrimidine-tetrahydrocarbazole hybrid

Future Perspectives and Emerging Research Avenues for 5 Amino 1 Hexylpyrimidine 2,4 1h,3h Dione

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of heterocyclic compounds often faces challenges related to scalability, safety, and precise control over reaction parameters. mdpi.com Flow chemistry has emerged as a powerful alternative, enabling the continuous production of chemical entities with enhanced control, improved safety, and higher reproducibility. mdpi.comnih.gov

The synthesis of pyrimidine (B1678525) and fused-pyrimidine derivatives has been successfully demonstrated using continuous flow reactors. vapourtec.comresearchgate.net These systems allow for rapid heating and cooling, precise mixing, and the ability to handle reactive intermediates safely by generating them in situ for immediate consumption. For 5-Amino-1-hexylpyrimidine-2,4(1H,3H)-dione, a multi-step synthesis could be telescoped into a single, continuous process. This would significantly reduce reaction times—from hours or days in batch to mere minutes in flow—and minimize manual handling and purification steps. mdpi.com

Automated synthesis platforms, coupled with flow reactors, could further accelerate the exploration of this compound's chemical space. By integrating robotic systems for reagent dispensing and in-line analytics for real-time monitoring, reaction conditions can be rapidly optimized for yield and purity. This approach would facilitate the efficient production of not only the parent compound but also a range of analogues for further study.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a 5-Aminouracil (B160950) Derivative
ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time9 - 24 hours15 - 60 minutes
Temperature ControlModerate (± 5-10 °C)High (± 1 °C)
ScalabilityDifficult, requires process redesignStraightforward, by extending run time
SafetyRisk with exothermic reactions and hazardous reagentsInherently safer due to small reactor volumes
YieldVariableOften higher and more reproducible

Exploitation in Combinatorial Chemistry and Library Synthesis

The structure of this compound is highly amenable to combinatorial chemistry, a technique used to rapidly generate a large number of structurally diverse compounds. youtube.com The pyrimidine core acts as a "privileged scaffold," a molecular framework that is known to bind to multiple biological targets. acs.orgnih.gov The key to its utility in library synthesis lies in its two distinct points of diversification: the amino group at the C5 position and the hexyl group at the N1 position.

The 5-amino group can be readily acylated, alkylated, or condensed with a vast array of commercially available building blocks such as carboxylic acids, aldehydes, and isocyanates. The N1-position can be varied by starting with different N1-substituted uracils in the initial synthesis. This dual-diversification strategy allows for the creation of extensive chemical libraries. For instance, reacting the parent compound with 100 different carboxylic acids and starting with 10 different N1-alkyl chains could theoretically generate a library of 1,000 unique derivatives.

These libraries are invaluable for high-throughput screening (HTS) in drug discovery programs to identify "hit" compounds with desired biological activity. nih.gov Modern approaches like DNA-encoded library technology (DELT), which have been successfully applied to pyrimidine scaffolds, could further expand the scale to millions or even billions of compounds, where each molecule is tagged with a unique DNA barcode for easy identification. acs.orgnih.gov

Table 2: Illustrative Combinatorial Library Design from this compound
ScaffoldDiversification Point 1 (R1 at N1-position)Diversification Point 2 (R2 from 5-amino group)Resulting Library
5-Amino-pyrimidine-2,4(1H,3H)-dione-Hexyl-CO-ArylN1-Hexyl, 5-Aroylamino derivatives
-Cyclohexyl-SO2-AlkylN1-Cyclohexyl, 5-Alkylsulfonylamino derivatives
-Benzyl-CH2-HeterocycleN1-Benzyl, 5-Heterocyclic-methylamino derivatives

Advanced Characterization Techniques for Solid-State Forms

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. nih.gov Many organic molecules, including uracil (B121893) derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism. nih.govacs.org Each polymorph can have different physical properties, making a thorough solid-state characterization essential for any potential drug candidate. nih.gov

Future research on this compound should involve a comprehensive screening for polymorphs, solvates, and hydrates. Advanced characterization techniques would be central to this effort. Single-crystal X-ray diffraction would provide unambiguous determination of the three-dimensional molecular and packing structure. Powder X-ray diffraction (PXRD) is crucial for routine identification and quality control of the crystalline form. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine melting points, phase transitions, and thermal stability. Solid-state NMR (ssNMR) spectroscopy can provide detailed structural information, especially for distinguishing between different polymorphs or when single crystals are unavailable.

Table 3: Advanced Solid-State Characterization Techniques and Their Applications
TechniqueInformation ProvidedImportance for Compound Development
Single-Crystal X-Ray DiffractionAbsolute molecular structure, crystal packing, hydrogen bondingDefinitive form identification and understanding of intermolecular interactions.
Powder X-Ray Diffraction (PXRD)"Fingerprint" of a crystalline form, phase purityEssential for quality control and monitoring phase transformations.
Differential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion, phase transitionsIdentifies polymorphs and assesses their relative thermodynamic stability.
Thermogravimetric Analysis (TGA)Thermal stability, presence of solvates/hydratesDetermines decomposition temperature and solvent content.
Solid-State NMR (ssNMR)Information on the local environment of atoms in the solid stateDistinguishes between polymorphs with similar PXRD patterns.

Development of Smart Materials Responsive to External Stimuli

The uracil moiety is capable of forming specific hydrogen bonds, similar to the base pairing seen in RNA. rsc.org This property, combined with the potential for chemical modification, makes this compound an attractive building block for the creation of "smart" materials. These are materials designed to undergo a physical or chemical change in response to an external stimulus such as pH, temperature, light, or the presence of a specific molecule.

By incorporating this compound into polymer chains, it is possible to create responsive hydrogels or films. researchgate.net For example, the hydrogen bonding network imparted by the uracil units could be disrupted by changes in temperature or pH, leading to a change in the material's properties, such as swelling or shrinking. The 5-amino group could be functionalized with photo-responsive groups like azobenzenes, allowing for light-controlled material behavior. rsc.org Such materials could find applications in targeted drug delivery, where a change in the physiological environment (e.g., the lower pH of a tumor) triggers the release of a payload, or in the development of sensitive biosensors. Uracil-functionalized materials have also been explored for use as wearable ionic skins for motion detection. researchgate.net

Table 4: Potential Stimuli-Responsive Materials Based on this compound
StimulusResponsive Molecular FeatureHypothetical Application
TemperatureDisruption of hydrogen bonds between uracil moietiesThermo-responsive drug delivery systems
pHProtonation/deprotonation of the 5-amino group or pyrimidine ringpH-sensitive hydrogels for targeted release in acidic environments
LightFunctionalization of the 5-amino group with a photo-isomerizable moleculePhoto-controlled actuators or optical switches
Specific IonsCoordination of metal ions to the carbonyl or amino groupsIon-selective sensors or self-healing materials

Computational Design of Novel Derivatives with Enhanced Properties

Computational drug design has become an indispensable tool in modern medicinal chemistry, reducing the time and cost associated with discovering new therapeutic agents. scispace.comijpsjournal.com For a scaffold like this compound, in silico methods can provide profound insights and guide synthetic efforts.

Molecular docking studies can be used to predict how derivatives of this compound might bind to the active site of a specific biological target, such as a protein kinase or a viral enzyme. nih.govmdpi.com By visualizing these interactions, medicinal chemists can rationally design modifications to improve binding affinity and selectivity. For example, docking simulations could suggest whether a longer or shorter alkyl chain at the N1 position, or a different substituent on the 5-amino group, would better fit the target's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a small library of compounds has been synthesized and tested. These models correlate structural features of the molecules with their biological activity, allowing for the prediction of the potency of yet-unsynthesized compounds. Molecular dynamics simulations can further investigate the stability of the compound-target complex over time, providing a more dynamic picture of the binding event. nih.gov These computational approaches will be crucial for efficiently navigating the vast chemical space of possible derivatives to identify candidates with enhanced therapeutic properties. rsc.orgresearchgate.net

Table 5: Application of Computational Techniques in Designing Novel Derivatives
Computational TechniqueObjectiveExpected Outcome
Molecular DockingPredict binding mode and affinity to a biological target.Prioritization of derivatives for synthesis based on predicted binding scores.
QSAR (Quantitative Structure-Activity Relationship)Correlate chemical structure with biological activity.Predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) SimulationAssess the stability and dynamics of the ligand-protein complex.Confirmation of stable binding and identification of key interactions over time.
ADMET PredictionPredict Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early-stage filtering of candidates with poor pharmacokinetic profiles.

Q & A

What are the established synthetic routes for 5-amino-1-hexylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via cyclization of precursors such as substituted pyrimidine intermediates. A common approach involves reacting 5-aminouracil derivatives with hexyl halides under basic conditions (e.g., sodium hydride in DMF at 50–80°C) to introduce the hexyl group at the N1 position . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess hexyl halide (1.2–1.5 equivalents) and prolonged reaction times (12–24 hours) improve alkylation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity .

How can structural contradictions in crystallographic data for pyrimidine-dione derivatives be resolved?

Advanced Research Question
Crystallographic discrepancies, such as disordered alkyl chains or ambiguous hydrogen bonding, are resolved using high-resolution X-ray diffraction (e.g., SHELXL refinement ). For 5-amino-1-hexyl derivatives, low-temperature data collection (90 K) reduces thermal motion artifacts, while TWINABS software addresses twinning issues common in flexible molecules . Validation tools like PLATON ensure structural accuracy by cross-referencing bond lengths and angles with databases (e.g., Cambridge Structural Database). Disordered hexyl chains may require PART instructions in SHELXL to model alternate conformers .

What methods are used to analyze the compound’s bioactivity against microbial targets?

Advanced Research Question
Antimicrobial activity is assessed via broth microdilution assays (CLSI guidelines), measuring minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Structural analogs with pyrrolidinyl or thiazole substituents show enhanced activity due to improved membrane penetration . For mechanistic studies, fluorescence-based assays (e.g., SYTOX Green uptake) quantify membrane disruption, while molecular docking (AutoDock Vina) predicts interactions with bacterial enzymes like DNA gyrase .

How does the hexyl substituent influence the compound’s physicochemical properties compared to shorter alkyl chains?

Advanced Research Question
The hexyl group enhances lipophilicity (logP ~2.5 vs. ~1.2 for methyl analogs), improving blood-brain barrier permeability in CNS-targeted studies . Solubility in aqueous buffers decreases (0.5 mg/mL vs. 12 mg/mL for methyl derivatives), necessitating DMSO co-solvents (<5% v/v) for in vitro assays. Comparative NMR (1H/13C) and HPLC retention time analysis confirm alkyl chain effects on π-π stacking and hydrophobic interactions .

What strategies mitigate side reactions during N-alkylation of pyrimidine-dione cores?

Advanced Research Question
Competitive O-alkylation is minimized by using bulky bases (e.g., DBU) or aprotic solvents (DMF, THF) to deprotonate the N1 position selectively . Microwave-assisted synthesis (100°C, 30 min) reduces decomposition pathways. Post-reaction quenching with aqueous ammonium chloride removes unreacted halides, while LC-MS monitors byproducts like dialkylated species .

How are structure-activity relationships (SARs) derived for pyrimidine-dione analogs?

Advanced Research Question
SAR studies employ combinatorial libraries with systematic substituent variations. For example:

Substituent PositionGroupBioactivity (MIC, μg/mL)LogP
1-Alkyl (C6)Hexyl8.0 (S. aureus)2.5
1-Alkyl (C3)Propyl32.0 (S. aureus)1.8
5-SubstituentAmino4.0 (E. coli)1.9
Data from analogs indicate that longer alkyl chains and electron-donating groups (e.g., -NH2) enhance antimicrobial potency .

What analytical techniques validate the compound’s purity and stability under storage?

Basic Research Question
Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient) and 1H NMR (DMSO-d6, δ 0.8–1.5 ppm for hexyl protons). Stability studies (40°C/75% RH, 4 weeks) use accelerated degradation models, with LC-MS identifying hydrolysis products (e.g., 5-aminouracil). Long-term storage recommendations include desiccated conditions (-20°C) under argon to prevent oxidation .

How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

Advanced Research Question
In polar solvents (water, DMSO), the 2,4-diketone tautomer dominates (90%), while nonpolar solvents (toluene) favor the enolic form. UV-Vis spectroscopy (λmax 270 nm for diketone vs. 310 nm for enol) and pKa measurements (8.2 for deprotonation) quantify equilibrium shifts. Buffered solutions (pH 7.4) stabilize the bioactive diketone form, critical for in vivo pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.